The compound (6-(Isopropylamino)-4-methylpyridin-3-yl)(phenyl)methanone is a pyridine derivative characterized by the presence of an isopropylamino group attached to the pyridine ring, along with a phenyl group and a methanone moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
This compound can be synthesized through various chemical routes, typically involving the reaction of specific pyridine derivatives with isopropylamine and phenylmethanone under controlled conditions. It is commercially available from chemical suppliers and can also be synthesized in laboratory settings.
The compound falls under the category of pyridine derivatives, which are known for their diverse biological activities. Pyridine compounds often serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals.
The synthesis of (6-(Isopropylamino)-4-methylpyridin-3-yl)(phenyl)methanone generally involves the following steps:
The molecular structure of (6-(Isopropylamino)-4-methylpyridin-3-yl)(phenyl)methanone can be represented using various notations:
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O |
| Molecular Weight | 254.33 g/mol |
| InChI | InChI=1S/C16H18N2O/c1-11... |
| SMILES | CC1=C(C=CC(=N1)NC(C)C)C(=O)C2=CC=CC=C2 |
The compound is known to participate in several types of chemical reactions, including:
The mechanism of action for (6-(Isopropylamino)-4-methylpyridin-3-yl)(phenyl)methanone involves its interaction with biological targets, potentially influencing various biochemical pathways. The specific interactions may vary based on the functional groups present in the compound, which can modulate its activity against specific enzymes or receptors.
The compound has several scientific uses, particularly in:
CAS No.: 60889-05-6
CAS No.: 197787-20-5
CAS No.: 13140-29-9